Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Overview
Description
“Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-” is a complex organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural versatility. This particular compound features a piperidine ring substituted with methoxyphenyl and pyrazolylphenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-” typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization.
Friedel-Crafts Acylation: This step involves the acylation of the piperidine ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution:
Cyclization: The formation of the pyrazolylphenyl group may involve cyclization reactions using hydrazine derivatives and phenyl acetylenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids like aluminum chloride for acylation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activity. Piperidine derivatives are known for their pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of “Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-” would depend on its specific biological target. Generally, piperidine derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The methoxyphenyl and pyrazolylphenyl groups may enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine, 4-phenyl-4-(4-methoxyphenyl)-: Similar structure but lacks the pyrazolyl group.
Piperidine, 4-(4-methoxyphenyl)-4-(4-nitrophenyl)-: Similar structure but contains a nitro group instead of the pyrazolyl group.
Uniqueness
The presence of both methoxyphenyl and pyrazolylphenyl groups in “Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-” makes it unique compared to other piperidine derivatives. These substituents may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-20-8-6-19(7-9-20)21(10-12-22-13-11-21)18-4-2-16(3-5-18)17-14-23-24-15-17/h2-9,14-15,22H,10-13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVKMDJDKCKVJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)C4=CNN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465254 | |
Record name | Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-03-4 | |
Record name | 4-(4-Methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857531-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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